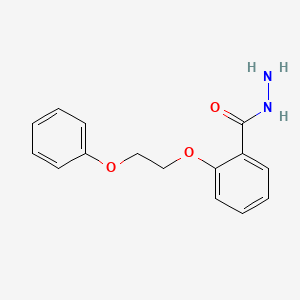

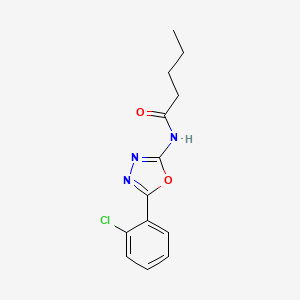

4-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

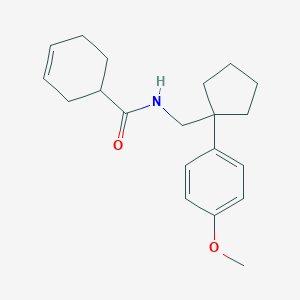

4-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. This compound is also known as MTEB and has been synthesized using various methods.

Scientific Research Applications

Anti-Inflammatory Properties

Thiophenes and their derivatives exhibit anti-inflammatory activity. Researchers have investigated their potential as anti-inflammatory agents due to their ability to modulate inflammatory pathways. The compound may inhibit pro-inflammatory mediators, making it a promising candidate for managing inflammatory conditions .

Antifungal Activity

Thiophenes have demonstrated antifungal properties. The presence of the thiophene ring contributes to their efficacy against fungal pathogens. The compound could be explored further as an antifungal agent, potentially targeting specific fungal infections .

Antioxidant Effects

Thiophenes possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. The compound’s antioxidant activity may contribute to its therapeutic potential in various contexts, including neuroprotection and cardiovascular health .

Anti-Cancer Potential

Several thiophene derivatives have shown promise as anti-cancer agents. These compounds can interfere with cancer cell growth, induce apoptosis (programmed cell death), and inhibit tumor progression. Investigating the specific anti-cancer mechanisms of our compound could reveal exciting insights .

Estrogen Receptor Modulation

Thiophenes may interact with estrogen receptors, affecting hormonal signaling pathways. This property could be relevant in conditions related to estrogen imbalance, such as hormone-dependent cancers or menopausal symptoms .

Kinase Inhibition

Certain thiophenes exhibit kinase inhibitory activity. Kinases play essential roles in cell signaling, and their dysregulation is associated with various diseases. Our compound might act as a kinase inhibitor, potentially influencing cellular processes and disease pathways .

Mechanism of Action

Target of Action

The primary targets of the compound “4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide” are currently unknown

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "4-Methyl-N-[2-(thiophen-2-yl)ethyl]benzene-1-sulfonamide" . .

properties

IUPAC Name |

4-methyl-N-(2-thiophen-2-ylethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2S2/c1-11-4-6-13(7-5-11)18(15,16)14-9-8-12-3-2-10-17-12/h2-7,10,14H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBGEZYIVHHOOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26726810 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)

![N-(4-chlorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3011023.png)

![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)

![3-(3-Fluorobenzyl)-2,4-dimethylimidazo[1,5-a]pyrimidine-8-carbonitrile](/img/structure/B3011030.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-fluorobenzamide hydrochloride](/img/structure/B3011034.png)

![1-Iodo-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B3011036.png)